molecular formula C21H31NO9 B231995 Floradanin CAS No. 16958-31-9

Floradanin

Cat. No.: B231995
CAS No.: 16958-31-9
M. Wt: 441.5 g/mol
InChI Key: MPJBVZKNLCGQHF-UUASQNMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Floradanin can be synthesized through the acetylation of onetine, where the hydroxy hydrogen is replaced by an acetyl group . The reaction typically involves the use of acetic anhydride as the acetylating agent under controlled conditions to ensure the selective acetylation of the hydroxy group.

Industrial Production Methods

Industrial production of floridanine involves the extraction of the compound from its natural sources, such as the roots of Doronicum macrophyllum . The extraction process may involve solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified using chromatographic techniques to obtain floridanine in its pure form.

Chemical Reactions Analysis

Types of Reactions

Floradanin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction of floridanine can lead to the formation of alcohols and amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Floradanin has several scientific research applications, including:

Mechanism of Action

Floradanin exerts its effects through various molecular targets and pathways. It is known to act as a Bronsted base , capable of accepting a hydron from a donor . In biological systems, floridanine has been shown to relax the smooth musculature of vascular walls, leading to a hypotensive effect . The exact molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

16958-31-9

Molecular Formula

C21H31NO9

Molecular Weight

441.5 g/mol

IUPAC Name

[(11Z)-4-hydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6-

InChI Key

MPJBVZKNLCGQHF-UUASQNMZSA-N

SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O

Isomeric SMILES

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)OC(=O)C)C)(C(C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the absolute configuration of Floridanine?

A1: Determining the absolute configuration of a molecule is crucial for understanding its biological activity and for developing potential pharmaceutical applications. [] This is because the spatial arrangement of atoms within a molecule dictates how it interacts with biological targets, such as enzymes or receptors. In the case of Floridanine, which was isolated from Villasenoria orcuttii along with another pyrrolizidine alkaloid, Florosenine, X-ray analysis using anomalous dispersion with Cu Kα radiation was employed to definitively establish its absolute configuration. [] This information is essential for further research exploring its potential therapeutic uses.

Q2: Besides Floridanine, what other interesting compounds were discovered in Villasenoria orcuttii?

A2: The study of Villasenoria orcuttii led to the isolation of several intriguing compounds. In addition to Floridanine, researchers identified three acyclic diterpenes, with two being previously undescribed. [] This finding highlights the chemical diversity present in Villasenoria orcuttii and its potential as a source of novel natural products. Further investigation into the biological activities of these newly discovered diterpenes could unveil interesting properties and potential applications.

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